molecular formula C12H20ClN B3093147 Butyl[(3-methylphenyl)methyl]amine hydrochloride CAS No. 1240570-71-1

Butyl[(3-methylphenyl)methyl]amine hydrochloride

Cat. No.: B3093147
CAS No.: 1240570-71-1
M. Wt: 213.75 g/mol
InChI Key: HIROFYQXJMCOEG-UHFFFAOYSA-N
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Description

Butyl[(3-methylphenyl)methyl]amine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a butyl group, a 3-methylphenyl group, and an amine group, all attached to a central carbon atom. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its stability and solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[(3-methylphenyl)methyl]amine hydrochloride typically involves the reaction of butylamine with 3-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of butylamine attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Butyl[(3-methylphenyl)methyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, or halogens (chlorine, bromine) are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Butyl[(3-methylphenyl)methyl]amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl[(3-methylphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The aromatic ring can also participate in π-π interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Butyl[(3-methylphenyl)methyl]amine hydrochloride can be compared with other similar compounds, such as:

    Butylbenzylamine: Lacks the methyl group on the aromatic ring, which can affect its reactivity and biological activity.

    Phenylmethylamine: Lacks the butyl group, resulting in different physical and chemical properties.

    Methylphenylamine: Lacks both the butyl group and the methyl group on the aromatic ring, leading to distinct differences in behavior.

The presence of the butyl and 3-methylphenyl groups in this compound makes it unique, as these groups can significantly influence its chemical reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

N-[(3-methylphenyl)methyl]butan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N.ClH/c1-3-4-8-13-10-12-7-5-6-11(2)9-12;/h5-7,9,13H,3-4,8,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIROFYQXJMCOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=CC(=C1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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